3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester

Regioisomerism Pharmacophore geometry Receptor binding conformation

3-Piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester (CAS 1268716-42-2; molecular formula C₁₆H₂₀N₂O₂; molecular weight 272.34 g/mol) is a heterocyclic building block comprising an indole core substituted at the 3-position with a piperidin-3-yl moiety and at the 2-position with an ethyl ester. The compound belongs to the piperidinyl-indole-2-carboxylate class, a scaffold recognized in medicinal chemistry for its conformationally constrained presentation of the piperidine nitrogen relative to the indole plane, which is critical for ligand-receptor recognition at serotonergic and dopaminergic targets.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
Cat. No. B13932183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)C3CCCNC3
InChIInChI=1S/C16H20N2O2/c1-2-20-16(19)15-14(11-6-5-9-17-10-11)12-7-3-4-8-13(12)18-15/h3-4,7-8,11,17-18H,2,5-6,9-10H2,1H3
InChIKeyWOAAQAAANYFSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidin-3-yl-1H-indole-2-carboxylic Acid Ethyl Ester – Structural Identity and Procurement-Relevant Baseline


3-Piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester (CAS 1268716-42-2; molecular formula C₁₆H₂₀N₂O₂; molecular weight 272.34 g/mol) is a heterocyclic building block comprising an indole core substituted at the 3-position with a piperidin-3-yl moiety and at the 2-position with an ethyl ester [1]. The compound belongs to the piperidinyl-indole-2-carboxylate class, a scaffold recognized in medicinal chemistry for its conformationally constrained presentation of the piperidine nitrogen relative to the indole plane, which is critical for ligand-receptor recognition at serotonergic and dopaminergic targets [2]. Predicted physicochemical parameters include a boiling point of 456.7 ± 45.0 °C, density of 1.166 ± 0.06 g/cm³, pKa of 15.07 ± 0.30, and an XLogP3 of 2.7 with a topological polar surface area of 54.1 Ų [1]. The compound possesses one undefined stereocenter, existing as a racemic mixture unless otherwise specified, and contains two hydrogen-bond donors (indole NH and piperidine NH) and three hydrogen-bond acceptors [1].

Why Generic 3-Piperidinyl-Indole Analogs Cannot Replace 3-Piperidin-3-yl-1H-indole-2-carboxylic Acid Ethyl Ester in Procurement Decisions


Within the piperidinyl-indole-2-carboxylate family, simple positional isomerism or omission of the ester functionality produces compounds with fundamentally different molecular recognition profiles, physicochemical properties, and synthetic utility. The 3-piperidin-3-yl substitution pattern places the basic piperidine nitrogen at a specific dihedral angle relative to the indole plane, a geometry that class-level SAR studies have shown is essential for high-affinity binding to the 5-HT₆ receptor (EC₅₀ = 24 nM for the N1-benzenesulfonyl derivative 9a), whereas the corresponding β-carboline constrained analog (14) loses 10- to 100-fold affinity [1]. Moving the piperidine from the 3-position to the 4-position of the indole (CAS 639505-39-8) alters the vector of the basic amine and eliminates the chiral center, producing a molecule with distinct pharmacophoric geometry despite identical molecular formula and molecular weight [2]. Removal of the 2-carboxylic acid ethyl ester (CAS 204687-20-7) reduces the topological polar surface area by approximately 50% (from 54.1 Ų to 27.82 Ų) and decreases hydrogen-bond acceptor count, fundamentally altering solubility, permeability, and target engagement potential [1]. These structural variations are not interchangeable for any application where conformation- or pharmacophore-dependent performance is required, making generic substitution untenable without re-validation of the entire experimental system.

Quantitative Differentiation Evidence for 3-Piperidin-3-yl-1H-indole-2-carboxylic Acid Ethyl Ester


Piperidine Attachment Position: 3-yl vs. 4-yl Regioisomer – Physicochemical and Pharmacophoric Divergence

The target compound (piperidin-3-yl attachment) differs from its closest constitutional isomer, 3-(4-piperidinyl)-1H-indole-2-carboxylic acid ethyl ester (CAS 639505-39-8), solely in the point of piperidine attachment to the indole C3 position. This single-bond shift creates a stereocenter in the target compound (undefined stereocenter count = 1) that is absent in the 4-yl isomer (stereocenter count = 0), resulting in fundamentally different three-dimensional pharmacophore geometry [1]. In the broader 3-piperidin-3-yl-indole class, the (R)-enantiomer of N1-benzenesulfonyl-3-piperidin-3-yl-1H-indole (9a) demonstrates an EC₅₀ of 24 nM as a full agonist at the human 5-HT₆ receptor, with the conformational constraint provided by the 3-piperidinyl attachment identified as a critical determinant of high-affinity binding; the corresponding β-carboline analog with altered ring constraints shows a 10- to 100-fold reduction in affinity [2]. Both compounds share the molecular formula C₁₆H₂₀N₂O₂ and molecular weight of 272.34 g/mol, making them indistinguishable by mass-based identification methods [1].

Regioisomerism Pharmacophore geometry Receptor binding conformation

Topological Polar Surface Area Contrast: Ester-Containing Target vs. Non-Ester Analog

The target compound possesses a 2-carboxylic acid ethyl ester group that contributes substantially to its topological polar surface area (TPSA) of 54.1 Ų [1]. By contrast, the des-ester analog 3-(piperidin-3-yl)-1H-indole (CAS 204687-20-7) has a TPSA of only 27.82 Ų . This approximately 2-fold difference in PSA places the target compound more favorably within the CNS drug-like space (commonly cited threshold TPSA < 60–70 Ų for brain penetration) while the non-ester analog, with its lower PSA, trends toward higher passive membrane permeability but reduced aqueous solubility [2]. The target compound's XLogP3 of 2.7, combined with its TPSA of 54.1 Ų, positions it within the central region of the BOILED-Egg model predictive of both good human intestinal absorption and blood-brain barrier permeability [1][2].

Polar surface area Permeability prediction Drug-likeness

Class-Level 5-HT₆ Receptor Affinity Evidence Supporting 3-Piperidin-3-yl-Indole Scaffold Selection

While direct receptor binding data for the target compound itself is not publicly available, high-resolution class-level evidence demonstrates the unique value of the 3-piperidin-3-yl-1H-indole scaffold. The N1-benzenesulfonyl derivative 9a, which shares the identical 3-piperidin-3-yl-1H-indole core, acts as a high-affinity full agonist at the human 5-HT₆ receptor with EC₅₀ = 24 nM (cAMP cyclase assay in HeLa cells) [1]. Furthermore, a closely related analog in BindingDB, 1-(5-chloro-thiophene-2-sulfonyl)-3-piperidin-3-yl-1H-indole (CHEMBL371318), exhibits a Ki of 3 nM for the human 5-HT₆ receptor and an EC₅₀ of 58.5 nM for cAMP production, confirming that the 3-piperidin-3-yl attachment geometry supports low-nanomolar affinity at this therapeutically relevant target [2]. In contrast, the 3-piperidin-4-yl-1H-indole scaffold has been explored primarily as ORL-1 receptor modulators and chemokine receptor antagonists, with no reported sub-100 nM 5-HT₆ affinity, suggesting divergent receptor selectivity profiles governed by the piperidine attachment point [3].

5-HT6 receptor Serotonin receptor ligands Conformational constraint

Physicochemical Stability and Storage: Quantitative Boiling Point and Density Comparison

The target compound has a predicted boiling point of 456.7 ± 45.0 °C and a predicted density of 1.166 ± 0.06 g/cm³ . The pKa of 15.07 ± 0.30 indicates that the indole NH proton is extremely weakly acidic, making the compound resistant to deprotonation under all but the most strongly basic conditions and consequently stable across a wide pH range relevant to organic synthesis and biological assay buffers . In comparison, the 3-(4-piperidinyl) regioisomer (CAS 639505-39-8) has a predicted boiling point of 452.17 °C at 760 mmHg, approximately 4.5 °C lower, and a density of 1.091 g/cm³, 0.075 g/cm³ lower than the target compound [1]. While modest, these differences in bulk properties reflect altered intermolecular interactions (notably hydrogen-bonding networks) arising from the different spatial presentation of the piperidine NH, and can affect chromatographic retention, crystallization behavior, and formulation properties during scale-up.

Thermal stability Boiling point Density Storage conditions

Documented Utility as a Synthetic Intermediate in Deacetylase Inhibitor Development

The target compound is explicitly disclosed as a synthetic intermediate in patent WO2012025155A1, which describes hydroxamate-based inhibitors of deacetylases (HDACs) [1]. In this patent, the target compound serves as a key building block, with the free piperidine NH providing a reactive handle for subsequent acylation or sulfonylation steps to generate diverse HDAC inhibitor candidates. The 2-carboxylic acid ethyl ester functions as a masked carboxylate that can be hydrolyzed to the free acid for further amide coupling or retained as the ester prodrug moiety. This established patent precedence distinguishes the target compound from the non-ester analog (CAS 204687-20-7), which lacks the carboxylate functionality required for final HDAC inhibitor chemotypes, and from the 4-piperidinyl isomer, which would produce compounds with different zinc-binding group geometry owing to altered piperidine-to-hydroxamate distance vectors [1].

Synthetic intermediate Hydroxamate deacetylase inhibitors Patent precedence

Best-Fit Research and Industrial Application Scenarios for 3-Piperidin-3-yl-1H-indole-2-carboxylic Acid Ethyl Ester


5-HT₆ and 5-HT₂A Serotonin Receptor Ligand Discovery Programs

The 3-piperidin-3-yl-1H-indole core is a validated pharmacophore for high-affinity 5-HT₆ receptor engagement, with the N1-benzenesulfonyl derivative demonstrating EC₅₀ = 24 nM [1] and the 5-chlorothiophene-2-sulfonyl analog showing Ki = 3 nM [2]. The target compound's free piperidine NH and 2-carboxylate ethyl ester offer dual derivatization points: the piperidine nitrogen can be sulfonylated, acylated, or alkylated to modulate 5-HT receptor subtype selectivity, while the ester can be hydrolyzed to the carboxylic acid for amide coupling or retained to fine-tune lipophilicity. This positions the compound as an ideal starting scaffold for CNS drug discovery programs targeting cognitive disorders, schizophrenia, or depression where 5-HT₆ antagonism or agonism is therapeutically relevant.

HDAC and Zinc-Dependent Enzyme Inhibitor Synthesis Using the Dual-Functional Scaffold

The compound is explicitly documented as a synthetic intermediate in hydroxamate-based deacetylase inhibitor patents (WO2012025155A1) [3]. The 2-carboxylate ester can be hydrolyzed and coupled to hydroxylamine to generate the zinc-chelating hydroxamic acid warhead, while the piperidine NH can be elaborated with capping groups that occupy the enzyme surface recognition site. This dual functionalization capability, combined with the conformational constraint imparted by the 3-piperidinyl attachment, enables systematic exploration of linker length and geometry between the zinc-binding group and the surface recognition element—a critical SAR parameter for isoform-selective HDAC inhibition that cannot be investigated using the 4-piperidinyl isomer or des-ester analogs.

Complement Factor B Inhibitor Research for Renal and Ophthalmic Indications

Piperidinyl-indole derivatives are claimed as complement factor B inhibitors in patent families (WO2015009616, Novartis AG) for the treatment of C3 glomerulopathy, IgA nephropathy, age-related macular degeneration, and diabetic retinopathy [4]. The target compound, as a member of the piperidinyl-indole-2-carboxylate subclass, provides a scaffold for introducing substituents that modulate factor B binding while retaining the indole-2-carboxylate as a key pharmacophoric element. Its one undefined stereocenter (racemic mixture) offers an opportunity for chiral resolution and enantiomer-specific activity profiling, a dimension absent in the symmetric 4-piperidinyl analog.

Structure-Activity Relationship Studies Requiring Regioisomer-Controlled Scaffold Libraries

The regioisomeric pair—3-piperidin-3-yl (target) vs. 3-piperidin-4-yl (CAS 639505-39-8)—shares identical molecular formula and molecular weight (272.34 g/mol) but differs in stereochemistry, receptor-binding conformation, and pharmacophoric presentation [5]. This makes the target compound an essential component of regioisomer-controlled compound libraries designed to probe the effect of piperidine attachment geometry on target selectivity. Procurement of both isomers, with verified regioisomeric purity, enables matched molecular pair analysis that isolates the contribution of piperidine attachment position to biological activity, selectivity, and ADME properties—a fundamental SAR approach not possible if only one regioisomer or a mixed batch is obtained.

Quote Request

Request a Quote for 3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.